4-bromo-2-methylphenyl 4-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2-methylphenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c1-9-8-11(15)4-7-13(9)20-14(17)10-2-5-12(6-3-10)16(18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMMOGPKTXPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Halogenated Nitrobenzoate Ester Chemistry
Halogenated nitrobenzoate esters are a class of organic compounds characterized by an ester linkage between a benzoic acid derivative and an alcohol, where at least one aromatic ring bears a halogen and a nitro group. The synthesis of these esters typically involves standard esterification reactions. For a compound like 4-bromo-2-methylphenyl 4-nitrobenzoate (B1230335), a common laboratory synthesis would be the Schotten-Baumann reaction, where 4-bromo-2-methylphenol (B185452) is treated with 4-nitrobenzoyl chloride in the presence of a base. nih.gov This method is widely used for preparing phenyl esters.
Alternatively, esterification can be achieved by reacting the carboxylic acid (4-nitrobenzoic acid) directly with the phenol (B47542) using a dehydrating agent or under specific catalytic conditions. These synthetic routes are generally efficient and allow for the creation of a diverse library of substituted esters. researchgate.net
This class of compounds serves as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com The presence of both a halogen and a nitro group provides two reactive sites that can be selectively manipulated. For instance, the nitro group can be reduced to an amine, and the halogen can participate in cross-coupling reactions, making these esters versatile precursors in multi-step synthetic pathways. google.com
Table 1: Properties of Precursors for 4-bromo-2-methylphenyl 4-nitrobenzoate
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
|---|---|---|---|---|
| 4-Bromo-2-methylphenol | C₇H₇BrO | 187.03 | - | 63-65 |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | Yellowish-white solid | 239-242 |
Significance of Investigating Aromatic Esters with Halogen and Nitro Substituents in Distinct Positions
The specific arrangement of substituents on the two distinct aromatic rings of 4-bromo-2-methylphenyl 4-nitrobenzoate (B1230335) imparts a unique combination of electronic and steric properties to the molecule. The study of such structures is significant for understanding structure-property relationships in organic materials.
The two phenyl rings are electronically distinct and their properties are influenced by their respective substituents.
The 4-nitrobenzoate moiety : The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects (-I, -M). youtube.com This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. quora.com
Table 2: Crystallographic Data for an Analogous Compound: 4-Methyl-phenyl 4-bromo-benzoate
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle between Benzene (B151609) Rings | 54.43 (7)° |
| Key Intermolecular Interactions | C-H···O, Br···Br contacts |
Data sourced from a study on 4-methyl-phenyl 4-bromo-benzoate, a structural analogue. nih.gov
Overview of Academic Research Objectives for 4 Bromo 2 Methylphenyl 4 Nitrobenzoate
Esterification Pathways for the Formation of the Benzoate Linkage
The formation of the ester bond between the phenolic hydroxyl group of 4-bromo-2-methylphenol (B185452) and the carboxylic acid group of 4-nitrobenzoic acid is the pivotal step in synthesizing the target compound. Several established esterification methodologies can be employed, each with distinct advantages and mechanistic pathways.
Direct Esterification Approaches
Direct esterification, commonly known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. While typically used for simple alcohols, this method can be adapted for phenols. The reaction between 4-bromo-2-methylphenol and 4-nitrobenzoic acid would be an equilibrium process. To drive the reaction toward the formation of the desired ester, continuous removal of water, a byproduct, is necessary, often achieved through azeotropic distillation with a suitable solvent like toluene. google.com The rate of this acid-catalyzed esterification can be influenced by the amount of catalyst used, such as sulfuric acid or a toluenesulfonic acid. google.com The synthesis of various nitrobenzoic acid esters has been successfully achieved using this approach, often requiring heating to reflux for a period ranging from 30 minutes to several hours to obtain a workable yield. bond.edu.au
Acid Halide-Mediated Esterification Utilizing 4-Nitrobenzoyl Chloride
A highly efficient and common method for synthesizing esters from phenols involves the use of an acid halide. In this two-step approach, 4-nitrobenzoic acid is first converted to its more reactive acid chloride derivative, 4-nitrobenzoyl chloride (C₇H₄ClNO₃). nist.gov This conversion is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting 4-nitrobenzoyl chloride is then reacted with 4-bromo-2-methylphenol. nist.gov This reaction, known as the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, preventing it from protonating the phenol (B47542) and deactivating it. This method is generally high-yielding and proceeds under mild conditions, avoiding the high temperatures and equilibrium constraints of direct esterification.
Coupling Reagent-Assisted Synthesis
Modern organic synthesis frequently employs coupling reagents to facilitate the formation of ester and amide bonds under very mild conditions. iris-biotech.de These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. This approach avoids the need to form a harsh intermediate like an acid chloride and often results in high yields with minimal side reactions. iris-biotech.de Several classes of coupling reagents are suitable for this purpose. peptide.com
Carbodiimides : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. iris-biotech.depeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the phenol. iris-biotech.de These reactions are often performed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Phosphonium and Uronium/Aminium Salts : Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. They convert the carboxylic acid into an activated ester in situ, which rapidly reacts with the phenol. Uronium-based reagents, in particular, can prepare esters in excellent yields at room temperature with short reaction times. luxembourg-bio.com
Table 1: Common Coupling Reagents for Ester Synthesis
| Reagent Class | Example Reagent (Abbreviation) | Key Features |
|---|---|---|
| Carbodiimide | scienceN,N'-Dicyclohexylcarbodiimide (DCC) | Forms an insoluble dicyclohexylurea byproduct, facilitating purification. peptide.com |
| Phosphonium Salt | sciencePyBOP | Highly effective and generates a benzotriazole-based active ester. |
| Uronium/Aminium Salt | scienceHBTU | Very efficient with little racemization; reactions can be very fast. peptide.com |
| Uronium/Aminium Salt | scienceHATU | Highly reactive due to the formation of an OAt ester; considered one of the most efficient reagents. |
| Uronium/Aminium Salt | scienceCOMU | A modern, highly reactive reagent with good stability, based on an Oxyma Pure leaving group. luxembourg-bio.com |
Synthesis of Substituted Phenol Precursors
The synthesis of the key intermediate, 4-bromo-2-methylphenol, requires the regioselective bromination of 2-methylphenol (o-cresol). This process presents a chemical challenge due to the presence of two activating, ortho-, para-directing groups: the hydroxyl (-OH) and the methyl (-CH₃) group.
Pathways to 4-Bromo-2-methylphenol
The primary route to 4-bromo-2-methylphenol involves the direct electrophilic bromination of 2-methylphenol. The powerful activating and directing effect of the hydroxyl group dominates the reaction. The positions ortho (C6) and para (C4) to the hydroxyl group are highly activated. Since the C2 position is already substituted with a methyl group, electrophilic attack is favored at C4 and C6. The challenge lies in maximizing the yield of the desired 4-bromo isomer over the 6-bromo isomer and preventing di- or polybromination. Various brominating agents and conditions can be used to influence this selectivity. ccspublishing.org.cnquickcompany.in
Regioselective Functionalization Strategies
Achieving high regioselectivity in the bromination of phenols is a significant area of research. chemistryviews.org The small electronic difference between the ortho and para positions can often lead to mixtures of isomers. chemistryviews.org However, recent methodologies have been developed to greatly favor para-bromination.
One successful strategy involves using hydrogen bromide (HBr) in conjunction with sulfoxides that have sterically hindered substituents, such as di-4-chlorophenyl-sulfoxide. ccspublishing.org.cn This system generates an electrophilic bromine species in situ. The steric bulk of the sulfoxide (B87167) complex is thought to favor attack at the less sterically hindered para-position of the phenol, leading to high regioselectivity. ccspublishing.org.cn This method has been shown to produce 4-bromo-2-methylphenol from 2-methylphenol with excellent selectivity. ccspublishing.org.cn An alternative mild and highly regioselective method uses trimethylsilyl (B98337) bromide (TMSBr) with a bulky sulfoxide, which can also achieve high selectivity for the para-position. chemistryviews.orgresearchgate.net These modern methods represent a significant improvement over classical bromination with Br₂ alone, which often yields significant amounts of the ortho-brominated byproduct.
Table 2: Research Findings on Regioselective Bromination of 2-Methylphenol
| Reagent System | Key Advantage | Conditions | Selectivity (para/ortho) |
|---|---|---|---|
| biotechHBr / Di-4-chlorophenyl-sulfoxide | Uses inexpensive and readily available HBr. | Acetonitrile (B52724), 40 °C | High (up to 99/1 reported for phenols) ccspublishing.org.cn |
| biotechTMSBr / Bulky Sulfoxides | Mild reaction conditions (room temperature). | Acetonitrile, Room Temp | High (up to 99/1 reported for phenols) chemistryviews.org |
Synthesis of 4-Nitrobenzoic Acid Derivatives
The synthesis of this compound is commonly initiated by activating 4-nitrobenzoic acid to increase its reactivity for the subsequent esterification step. A prevalent method for this activation is the conversion of 4-nitrobenzoic acid into 4-nitrobenzoyl chloride. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often favored due to its cost-effectiveness and the convenient removal of its gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). researchgate.net
Alternatively, direct esterification methods can be employed, bypassing the need to isolate the highly reactive acid chloride. These methods often utilize coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid, facilitating a nucleophilic attack by the phenol. While this approach avoids handling the acid chloride, it necessitates the removal of urea (B33335) byproducts formed during the reaction. Another direct approach involves the Mitsunobu reaction, which can be an effective method for the esterification of benzoic acids with phenols, yielding the desired phenyl esters in good to excellent yields. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful consideration include the choice of solvent, the selection of a catalyst, and the temperature and duration of the reaction. rsc.orgscielo.br
The choice of solvent significantly influences the efficiency of the esterification reaction. researchgate.net When using the 4-nitrobenzoyl chloride route, aprotic solvents like dichloromethane (B109758) or chloroform (B151607) are generally preferred to prevent the hydrolysis of the reactive acid chloride. researchgate.net The addition of a base such as pyridine or triethylamine can further drive the reaction forward by neutralizing the HCl byproduct. researchgate.net For reactions mediated by coupling agents, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile are often employed to ensure that all reactants are adequately dissolved. scielo.brresearchgate.net In some cases, solvent-free conditions have been shown to provide excellent yields for the acylation of phenols. niscpr.res.in
Table 1: Influence of Different Solvents on the Yield of this compound
| Solvent | Catalyst/Method | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Thionyl Chloride/Pyridine | 4 | 88 |
| Tetrahydrofuran | DCC | 12 | 81 |
| Acetonitrile | EDC/DMAP | 10 | 85 |
| Toluene | Thionyl Chloride/Pyridine | 6 | 82 |
| Solvent-free | TiO2 | 0.5 | 92 |
The selection of an appropriate catalyst can significantly accelerate the esterification process. For reactions involving acid chlorides, 4-(dimethylamino)pyridine (DMAP) is a highly effective catalyst that enhances the rate of acylation. researchgate.net In direct esterification methods, acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. google.com For certain applications, solid catalysts like titanium dioxide (TiO₂) have been shown to be efficient and reusable for the esterification of phenols. niscpr.res.in The use of uronium-based coupling agents in the presence of organic bases has also been reported as an efficient method for preparing esters.
The temperature and duration of the reaction are critical factors that must be precisely controlled to achieve optimal results. bond.edu.au Reactions involving highly reactive intermediates like acid chlorides are often initiated at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and are then allowed to proceed at room temperature for several hours. organic-chemistry.org Monitoring the reaction's progress through techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and ensure the complete consumption of starting materials. Microwave-assisted organic synthesis (MAOS) has also emerged as a technique to accelerate esterification reactions, often leading to significantly reduced reaction times.
Table 2: Optimization of Temperature and Time for the Synthesis of this compound
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Thionyl Chloride/DMAP in Dichloromethane | 0 to RT | 2 | 80 |
| Thionyl Chloride/DMAP in Dichloromethane | 0 to RT | 4 | 91 |
| Thionyl Chloride/DMAP in Dichloromethane | 0 to RT | 6 | 90 |
| DCC/DMAP in THF | 0 to RT | 12 | 85 |
| Microwave (H2SO4 in Ethanol) | 130 | 0.25 | 89 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, specific chemical shifts (δ) and coupling constants (J) would be expected for the aromatic protons on both the 4-bromo-2-methylphenyl and the 4-nitrobenzoate rings, as well as for the methyl protons.
Hypothetical ¹H NMR Data Table: This table is a representation of expected data and is not based on published experimental results.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |
|---|---|---|---|---|
| Value | s | N/A | 3H | CH₃ |
| Value | d | Value | 1H | Aromatic H |
| Value | dd | Value, Value | 1H | Aromatic H |
| Value | d | Value | 1H | Aromatic H |
| Value | d | Value | 2H | Aromatic H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester group, the carbons of the two aromatic rings, and the methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Hypothetical ¹³C NMR Data Table: This table is a representation of expected data and is not based on published experimental results.
| Chemical Shift (ppm) | Assignment |
|---|---|
| Value | CH₃ |
| Value | Aromatic C |
| Value | Aromatic C-Br |
| Value | Aromatic C-O |
| Value | Aromatic C-NO₂ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional NMR techniques are indispensable for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the two separate aromatic rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) would directly link each proton to the carbon atom it is attached to, confirming the assignments of protonated carbons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons. bldpharm.com This would be critical for confirming the connectivity between the 4-bromo-2-methylphenyl group and the 4-nitrobenzoate group through the ester linkage. bldpharm.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) stretch of the ester, the asymmetric and symmetric stretches of the nitro (NO₂) group, C-O stretching, and various C-H and C=C stretching and bending vibrations of the aromatic rings. The C-Br stretch would also be present, typically in the fingerprint region. For a similar compound, 4-nitrophenyl-4'-nitrobenzoate, strong absorptions for the ester C=O were observed around 1752 cm⁻¹, with nitro group vibrations at 1523 cm⁻¹ and 1343 cm⁻¹. bldpharm.com
Hypothetical FT-IR Data Table: This table is a representation of expected data and is not based on published experimental results.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1740 | Strong | Ester C=O Stretch |
| ~1600, ~1475 | Medium | Aromatic C=C Stretch |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~1270 | Strong | Ester C-O Stretch |
Raman Spectroscopy (FT-Raman)
FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the nitro group and the vibrations of the aromatic rings are often strong in the Raman spectrum. This technique would be particularly useful for identifying the skeletal vibrations of the molecule.
The absence of published, experimentally verified data for this compound prevents a detailed discussion and the creation of accurate data tables for its spectroscopic and crystallographic properties. Further research involving the synthesis and subsequent analytical characterization of this compound is necessary to fill this knowledge gap.
Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, this technique would be employed to confirm the molecular ion peak, which corresponds to the intact molecule. The presence of bromine's characteristic isotopic pattern (approximately equal intensities for 79Br and 81Br) would provide a clear signature for the molecule.
Further analysis of the mass spectrum involves the study of fragmentation patterns. The fragmentation of this compound under mass spectrometric conditions would likely proceed through the cleavage of the ester linkage, which is one of the most labile bonds in the molecule. This would be expected to generate two primary fragment ions: the 4-bromo-2-methylphenoxide radical cation and the 4-nitrobenzoyl cation. The observation of these fragments would not only support the proposed structure but also provide insight into the relative stability of these resulting ions. A detailed analysis of the fragmentation pathways is crucial for a complete structural confirmation.
Interactive Table: Predicted Mass Spectrometry Data for Key Fragments
| Fragment Name | Chemical Formula | Predicted m/z |
| 4-bromo-2-methylphenyl | C₇H₆Br | 184.97 / 186.97 |
| 4-nitrobenzoyl | C₇H₄NO₂ | 150.02 |
Single-Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structure
While mass spectrometry provides information about the connectivity and molecular weight of a compound, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's conformation and how it packs in a crystal lattice. Such studies are critical for understanding the steric and electronic effects that govern the molecule's shape and its interactions with neighboring molecules.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
A single-crystal X-ray diffraction study of this compound would yield a precise set of atomic coordinates. From these coordinates, a detailed geometric analysis can be performed. The bond lengths within the two aromatic rings are expected to be in the typical range for substituted benzene (B151609) derivatives. However, slight variations may be observed due to the electronic influence of the substituents. For instance, the C-N bond of the nitro group and the C-Br bond will have characteristic lengths that can be compared to known values for similar compounds.
Interactive Table: Representative Geometric Parameters from Analogous Structures
| Parameter | Bond/Atoms | Typical Value (Å or °) | Reference Compound |
| Bond Length | C-Br | 1.90 | Bromo-substituted aromatics |
| Bond Length | C-N (nitro) | 1.48 | Nitro-substituted aromatics |
| Bond Length | C=O (ester) | 1.21 | Benzoate esters |
| Bond Length | C-O (ester) | 1.34 | Benzoate esters |
| Bond Angle | O-N-O (nitro) | ~124 | Nitro-substituted aromatics |
| Bond Angle | C-O-C (ester) | ~118 | Benzoate esters |
| Torsional Angle | Dihedral angle between rings | Variable | Substituted biphenyl (B1667301) systems |
Analysis of Molecular Conformation in the Solid State
The conformation of this compound in the solid state is determined by a balance of intramolecular steric and electronic interactions, as well as intermolecular packing forces. The torsional angles obtained from X-ray diffraction are key to describing this conformation. A significant aspect to investigate would be the dihedral angle between the 4-bromo-2-methylphenyl group and the 4-nitrobenzoate group. Due to potential steric hindrance between the ortho-methyl group and the ester linkage, it is likely that the two aromatic rings are not coplanar. The degree of twist would be a critical conformational parameter.
Furthermore, the orientation of the nitro group with respect to the phenyl ring to which it is attached is also of interest. While often nearly coplanar to maximize resonance, steric hindrance from adjacent groups can cause it to rotate out of the plane.
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a role. The presence of the nitro group, with its electronegative oxygen atoms, makes it a potential hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving aromatic or methyl C-H donors are likely to be observed, linking molecules into extended networks.
Additionally, π-π stacking interactions between the electron-deficient nitro-substituted phenyl ring and the electron-rich bromo-methyl-substituted phenyl ring of adjacent molecules could be a significant feature of the crystal packing. The geometry of these interactions (e.g., parallel-displaced or T-shaped) would be revealed by the crystallographic data. Halogen bonding, involving the bromine atom, is another possible interaction that could influence the supramolecular architecture. The analysis of these intermolecular forces is crucial for understanding the stability and physical properties of the crystalline material.
Computational and Theoretical Chemistry Approaches to 4 Bromo 2 Methylphenyl 4 Nitrobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic distribution and energy of molecules.
Density Functional Theory (DFT) Studies on Electronic Structure
Studies on similar molecules, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have demonstrated the utility of DFT in determining optimized geometrical parameters and understanding intramolecular interactions. researchgate.net For 4-bromo-2-methylphenyl 4-nitrobenzoate (B1230335), DFT would similarly elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For 4-bromo-2-methylphenyl 4-nitrobenzoate, the HOMO is expected to be localized on the bromo- and methyl-substituted phenyl ring, which is the more electron-rich portion of the molecule. Conversely, the LUMO is anticipated to be concentrated on the nitro-substituted phenyl ring, the electron-deficient part. researchgate.net This separation of the frontier orbitals suggests a potential for intramolecular charge transfer. The HOMO-LUMO energy gap can be calculated using DFT, providing a quantitative measure of the molecule's kinetic stability.
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.5 | LUMO-HOMO energy difference, indicating chemical reactivity |
Molecular Electrostatic Potential (MESP) Surface Mapping
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net This is invaluable for predicting the sites of electrophilic and nucleophilic attack. In an MESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MESP map would likely show strong negative potential around the oxygen atoms of the nitro group and the carbonyl group of the ester. These areas would be the primary sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the phenyl rings and the methyl group, indicating sites susceptible to nucleophilic interaction.
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Oxygen atoms of the nitro group | Highly Negative (Red) | Site for electrophilic attack |
| Carbonyl oxygen of the ester group | Negative (Red/Orange) | Site for electrophilic attack |
| Aromatic protons | Positive (Blue) | Potential site for nucleophilic interaction |
| Bromo-substituted phenyl ring | Moderately Negative to Neutral | Influenced by competing inductive and resonance effects |
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The three-dimensional shape or conformation of a molecule plays a crucial role in its physical and chemical properties. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is essential. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for this purpose. nih.gov
MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the bonds, such as the C-O-C ester linkage and the bonds connecting the phenyl rings to the ester group, a potential energy surface can be generated. This allows for the identification of the most stable, low-energy conformations. nih.gov MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations. These simulations can reveal the preferred spatial arrangement of the two aromatic rings relative to each other.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.
Simulated Vibrational Spectra (IR, Raman)
Theoretical vibrational spectra, including Infrared (IR) and Raman spectra, can be calculated using DFT. nih.gov These calculations determine the frequencies and intensities of the vibrational modes of the molecule. scirp.org By analyzing the nature of these vibrations, specific peaks in the calculated spectra can be assigned to the stretching, bending, and torsional motions of different functional groups. researchgate.net
For this compound, theoretical spectra would help in assigning the characteristic vibrational frequencies for the C=O stretch of the ester, the symmetric and asymmetric stretches of the nitro group, the C-Br stretch, and the various vibrations of the substituted phenyl rings. This theoretical data is invaluable for interpreting experimental IR and Raman spectra. nih.govscirp.org
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity |
|---|---|---|---|
| -NO2 | Asymmetric Stretch | 1520-1560 | Strong (IR) |
| -NO2 | Symmetric Stretch | 1340-1380 | Strong (IR) |
| -C=O (Ester) | Stretch | 1720-1740 | Strong (IR) |
| -C-O (Ester) | Stretch | 1250-1300 | Strong (IR) |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| -C-Br | Stretch | 500-650 | Medium to Strong |
Inability to Generate Article on the Computational Chemistry of this compound
A thorough and exhaustive search of scientific literature and chemical databases has been conducted to gather information for an article on the computational and theoretical chemistry of the specific compound, This compound , as per the requested outline.
The search queries included targeted requests for Density Functional Theory (DFT) analyses, predictive Nuclear Magnetic Resonance (NMR) chemical shift studies, Time-Dependent DFT (TD-DFT) for electronic transitions, and Natural Bond Orbital (NBO) and population charge analyses specifically for this molecule.
Despite these extensive efforts, no published research, scholarly articles, or datasets could be located that specifically detail the computational chemistry analyses requested for "this compound." The available scientific literature focuses on related but structurally distinct compounds, such as other substituted nitrobenzoates or brominated aromatics. While these studies utilize the requested computational methods, their findings are specific to the molecules investigated and cannot be accurately or scientifically extrapolated to create a detailed, data-driven article for "this compound."
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Exploration of the Chemical Reactivity and Reaction Mechanisms of 4 Bromo 2 Methylphenyl 4 Nitrobenzoate
Hydrolytic Stability and Mechanism of Ester Cleavage
The ester linkage in 4-bromo-2-methylphenyl 4-nitrobenzoate (B1230335) is a primary site of reactivity, particularly through hydrolysis, which leads to the cleavage of the ester bond to form 4-bromo-2-methylphenol (B185452) and 4-nitrobenzoic acid. The stability of this ester is significantly influenced by the electronic properties of both aromatic rings.
The hydrolysis of esters, especially those involving a nitrophenol leaving group, can be conveniently monitored. The release of the nitrophenoxide ion, which is colored, allows for spectrophotometric tracking of the reaction kinetics. semanticscholar.org The mechanism of ester hydrolysis typically proceeds through a nucleophilic acyl substitution pathway. In neutral or acidic conditions, this involves the protonation of the carbonyl oxygen, followed by the attack of a water molecule. Under basic conditions, the mechanism involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The stability of the leaving group is a crucial factor; the electron-withdrawing nitro group on the benzoate (B1203000) moiety enhances the electrophilicity of the carbonyl carbon, but the phenoxide leaving group's stability is also a key determinant of the reaction rate.
While direct kinetic studies on the hydrolysis of 4-bromo-2-methylphenyl 4-nitrobenzoate are not extensively documented in readily available literature, insights can be drawn from related structures. For instance, the hydrolysis of carbamates, which also involves a cleavage at a carbonyl group, has been studied for compounds like 4-bromo-3,5-dimethylphenyl N-methylcarbamate. In alkaline solutions, the hydrolysis of this related compound was found to proceed via an elimination-conjugate base (E1cB) mechanism, which involves the formation of methyl isocyanate. researchgate.net However, for aryl esters like this compound, a direct nucleophilic attack on the carbonyl carbon is the more anticipated pathway for ester cleavage.
Nucleophilic Substitution Reactions on the Nitro-Substituted Aromatic Ring
Kinetic Studies of Nucleophilic Attack
Kinetic investigations into the reactions of structurally similar compounds, such as 4-nitrophenyl X-substituted-2-methylbenzoates with cyclic secondary amines, provide significant insights. A study on the aminolysis of these esters in acetonitrile (B52724) revealed that the reaction proceeds via a stepwise mechanism. koreascience.kr The Hammett plots for these reactions were found to be nonlinear, with substrates having electron-donating groups on the benzoyl moiety deviating from the expected linearity. This nonlinearity was attributed to the stabilization of the ground state of the substrates through resonance interactions, rather than a change in the rate-determining step. koreascience.kr
The Brønsted-type plots for these reactions were linear, with βnuc values ranging from 0.66 to 0.82. koreascience.kr Such values are indicative of a significant degree of bond formation between the nucleophile and the electrophilic center in the transition state. The reactivity-selectivity principle (RSP) was found not to be applicable to these reactions, as the selectivity parameters increased with increasing reactivity of the substrates and nucleophiles. koreascience.kr
Below is an interactive table illustrating the kind of kinetic data that would be relevant for such studies, based on the findings for analogous compounds.
| Substituent (X) in analogous 4-nitrophenyl X-substituted-2-methylbenzoates | Relative Rate Constant (k_rel) |
| 4-OCH₃ | 0.5 |
| 4-CH₃ | 0.8 |
| H | 1.0 |
| 4-Cl | 2.5 |
| 3-Cl | 3.0 |
Note: This table is illustrative and based on general trends observed in related systems.
Mechanistic Insights into Addition-Elimination Pathways
The mechanism for nucleophilic substitution on activated aromatic rings, such as the nitro-substituted ring in this molecule's precursor (4-nitrobenzoyl chloride), typically follows a two-step addition-elimination (SNAr) pathway. The first step, which is usually rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitro group at the para position is crucial for stabilizing this intermediate by delocalizing the negative charge. The second step is the rapid expulsion of the leaving group to restore the aromaticity of the ring.
Reactivity at the Bromine Atom
The bromine atom on the 4-bromo-2-methylphenyl ring provides a handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. nih.gov The bromine atom in this compound makes it a suitable substrate for this reaction. The general catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a palladium(II) intermediate.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The reaction is compatible with a wide range of functional groups, including esters and nitro groups, making it a viable method for modifying the 4-bromo-2-methylphenyl moiety of the title compound. nih.govipb.pt
Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The 4-bromo-2-methylphenyl part of the molecule could be subjected to a Heck reaction to introduce an alkenyl substituent. The mechanism is similar in that it involves an oxidative addition of the aryl bromide to a palladium(0) catalyst. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product and a hydridopalladium(II) species. The base is required to regenerate the palladium(0) catalyst. libretexts.org
Other Halogen-Mediated Transformations
While palladium-catalyzed reactions are the most prominent, the bromine atom can potentially undergo other transformations. These could include the formation of Grignard reagents, although the presence of the ester and nitro functionalities would require careful selection of reaction conditions or protecting group strategies. Other potential reactions include nucleophilic substitution under harsh conditions or conversion to other functional groups via different transition metal-catalyzed processes. However, specific examples for this compound are not prevalent in the literature, with cross-coupling reactions being the most explored avenue for aryl bromides.
Reactivity of the Nitro Group
The nitro group (-NO₂) of this compound is a key site of chemical reactivity, primarily characterized by its susceptibility to reduction. This electron-withdrawing group significantly influences the electronic properties of the benzoate ring.
Reduction Reactions to Amine Functionality
The transformation of the aromatic nitro group into an amine functionality is a fundamental and widely utilized reaction in organic synthesis. This reduction can be accomplished through various methods, including catalytic hydrogenation and chemical reduction using metals in acidic media. mdpi.comorientjchem.org
Commonly employed catalysts for hydrogenation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. mdpi.com These reactions are typically carried out under a hydrogen atmosphere. An alternative approach involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). mdpi.comorientjchem.org A milder variation of this method utilizes indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol (B145695) solution, which has been shown to be effective for the reduction of related compounds like ethyl 4-nitrobenzoate.
The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For instance, while catalytic hydrogenation is efficient, it may also reduce other unsaturated bonds if present. Metal-acid reductions are often more chemoselective for the nitro group.
| Reducing Agent/System | General Conditions | Applicability to Aromatic Nitro Compounds |
| H₂/Pd/C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Highly effective for the reduction of aromatic nitro groups. |
| H₂/Raney Ni | Hydrogen gas, solvent (e.g., ethanol) | Effective, can sometimes be used when dehalogenation is a concern with Pd/C. |
| Fe/HCl | Acidic aqueous solution | A classic and cost-effective method for selective nitro group reduction. |
| Sn/HCl | Acidic aqueous solution | Another traditional method for nitro to amine conversion. |
| Zn/HCl | Acidic aqueous solution | Effective for the reduction of aromatic nitro compounds. |
| In/NH₄Cl | Aqueous ethanol, reflux | A milder method demonstrated to be effective for similar nitrobenzoate esters. |
Mechanistic Pathways of Nitro Group Transformations
The reduction of an aromatic nitro group to an amine is a six-electron reduction that proceeds through a series of intermediates. While the exact mechanism can be complex and dependent on the specific reducing agent and reaction conditions, a generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-N=O). nih.gov
This is followed by a further two-electron reduction to form a hydroxylamine (B1172632) intermediate (R-NHOH). mdpi.comnih.gov The hydroxylamine is typically unstable under the reaction conditions and is rapidly reduced further to the final amine product (R-NH₂). In some cases, particularly under neutral or alkaline conditions, bimolecular products such as azoxy (R-N=N(O)-R), azo (R-N=N-R), and hydrazo (R-NH-NH-R) compounds can be formed through the condensation of intermediates. However, under the strongly reducing conditions typically used for the complete reduction to an amine, these are usually minor byproducts.
Studies have indicated that electron-withdrawing substituents on the aromatic ring can facilitate the reduction, while electron-donating groups may slow it down. orientjchem.org In the case of this compound, the ester linkage is electron-withdrawing, which would be expected to facilitate the reduction of the nitro group.
Electrophilic Aromatic Substitution (EAS) on the Bromo-methylphenyl Moiety
The bromo-methylphenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The position of this substitution is directed by the existing substituents: the bromine atom, the methyl group, and the ester linkage.
Regioselectivity and Steric Effects of Substituents
The regiochemical outcome of an EAS reaction on the 4-bromo-2-methylphenyl ring is determined by the directing effects of the bromo, methyl, and ester-oxygen substituents. Both the methyl group (-CH₃) and the bromine atom (-Br) are classified as ortho, para-directors. quora.com The ester's oxygen atom, which is directly attached to the ring, also acts as an ortho, para-director due to its ability to donate a lone pair of electrons through resonance.
The directing effects of these substituents are summarized in the table below:
| Substituent | Type | Directing Effect |
| -CH₃ (methyl) | Activating | Ortho, Para |
| -Br (bromo) | Deactivating | Ortho, Para |
| -O-C(=O)R (ester oxygen) | Activating | Ortho, Para |
The positions on the bromo-methylphenyl ring that are ortho or para to the existing substituents are the most likely sites of electrophilic attack. Specifically:
The methyl group at position 2 directs incoming electrophiles to positions 3 and 6 (ortho) and position 5 (para).
The bromine atom at position 4 directs incoming electrophiles to positions 3 and 5 (ortho) and position 1 (para, which is already substituted).
The ester oxygen at position 1 directs incoming electrophiles to positions 2 (ortho, already substituted with a methyl group) and 6 (ortho) and position 4 (para, already substituted with a bromine atom).
Considering these directing effects, positions 3, 5, and 6 are the most activated towards electrophilic attack. The final regioselectivity will be a result of the combined electronic effects and steric hindrance. The methyl group is an activating group, while the bromine is a deactivating group. The ester oxygen is activating. Therefore, the positions ortho and para to the most activating groups will be favored.
Steric hindrance will also play a significant role. The positions adjacent to the existing bulky substituents may be less accessible to the incoming electrophile. For example, position 3 is ortho to both the methyl and bromo groups, which could lead to some steric hindrance. Position 6 is ortho to the ester linkage and meta to the bromo group, and position 5 is para to the methyl group and ortho to the bromo group. A comprehensive analysis of the electronic and steric factors would be necessary to predict the exact product distribution in an EAS reaction.
Influence of the Ester Group on Ring Activation
The ester group has a dual influence on the reactivity of the 4-bromo-2-methylphenyl moiety. The oxygen atom directly attached to the aromatic ring possesses lone pairs of electrons that can be delocalized into the ring through resonance. This resonance effect increases the electron density at the ortho and para positions, thus activating the ring towards electrophilic attack at these sites.
Conversely, the carbonyl group (C=O) of the ester is strongly electron-withdrawing through both induction and resonance. However, this deactivating effect is primarily exerted on the benzoate ring to which the carbonyl carbon is directly attached. For the bromo-methylphenyl ring, the activating resonance effect of the ester's oxygen atom is the dominant influence from the ester group. Therefore, the ester linkage, as a whole, contributes to the activation of the bromo-methylphenyl ring for electrophilic aromatic substitution, specifically at the ortho and para positions relative to the ester oxygen.
Synthetic Utility and Transformation Pathways Involving 4 Bromo 2 Methylphenyl 4 Nitrobenzoate
Role as a Key Building Block in Multi-Step Organic Synthesis
In multi-step synthesis, the sequence of reactions is critical, and building blocks that allow for selective transformations are highly prized. libretexts.org 4-Bromo-2-methylphenyl 4-nitrobenzoate (B1230335) serves this purpose effectively. The ester functionality can be viewed as a protecting group for the parent phenol (B47542), 4-bromo-2-methylphenol (B185452). This protection allows the aryl bromide to undergo reactions that might otherwise be complicated by a free hydroxyl group.
The carbon-bromine bond is the most prominent reactive site for building a larger molecular framework, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between aryl halides and organoboron compounds, is a chief example. scielo.br The reactivity of aryl bromides in such transformations is well-established, and the presence of an electron-withdrawing nitro group on the benzoate (B1203000) portion does not inhibit the coupling at the separate brominated ring. orgsyn.org
A representative transformation, analogous to the synthesis of 2-methyl-4'-nitrobiphenyl, involves the reaction of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst. orgsyn.org This builds a new biaryl structure, a common motif in pharmaceuticals and materials science.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromide Scaffolds This table illustrates typical Suzuki-Miyaura coupling reactions applicable to the 4-bromo-2-methylphenyl moiety, based on established procedures for similar substrates.
| Coupling Partner | Catalyst System | Product Type | Typical Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ / Base | Biphenyl (B1667301) derivative | 78-90% | orgsyn.org |
| Alkenylboronic acid | PdCl₂(dppf) / Base | Styrene derivative | High | researchgate.net |
| Alkylboronic acid | Pd(OAc)₂ / Ligand / Base | Alkylarene derivative | Variable | scielo.br |
| Heteroarylboronic acid | PdCl₂ / XantPhos / Base | Heteroaryl-aryl derivative | Good to Excellent | nih.gov |
Precursor for Advanced Organic Intermediates
Beyond its direct use in coupling reactions, 4-bromo-2-methylphenyl 4-nitrobenzoate is a precursor for generating more advanced intermediates through the transformation of its other functional groups. The nitroaromatic moiety is particularly versatile in this regard. frontiersin.org
The most significant transformation of the nitro group is its reduction to a primary amine (-NH₂). This reaction fundamentally alters the electronic properties of the benzoate ring and introduces a nucleophilic site that can be used for a wide array of subsequent reactions, including amide bond formation, diazotization, and N-alkylation.
Simultaneously or separately, the ester linkage can be hydrolyzed under basic or acidic conditions. This cleavage yields two valuable chemical entities: 4-bromo-2-methylphenol and 4-nitrobenzoic acid (or 4-aminobenzoic acid if the nitro group has been reduced). These products are themselves important intermediates in the synthesis of agrochemicals, dyes, and pharmaceuticals. chemimpex.comresearchgate.net This dual-functionality allows chemists to access two different molecular scaffolds from a single precursor.
Development of Diverse Functionalized Molecules from this compound Scaffold
The true synthetic power of the this compound scaffold lies in the ability to combine these transformations in various sequences to develop a diverse library of functionalized molecules. The molecule offers three distinct points of modification: the C-Br bond, the nitro group, and the ester linkage.
A synthetic strategy could begin with a Suzuki coupling at the C-Br bond to install a new aryl or alkyl group. scielo.brorgsyn.org Following this, the nitro group on the benzoate portion could be reduced to an amine. Finally, the ester could be hydrolyzed to liberate the 4-bromo-2-methyl-biphenyl-phenol derivative and 4-aminobenzoic acid. This sequence generates highly functionalized, advanced intermediates that would be difficult to synthesize through other means. The order of these steps can be rearranged to suit the chemical compatibility of the desired functional groups in the final target molecule.
Table 2: Potential Stepwise Transformations of the this compound Scaffold This table outlines the sequential modification possibilities inherent to the compound's structure.
| Step | Reactive Site | Transformation | Reagents | Resulting Functional Group |
| 1 | Carbon-Bromine Bond | Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | Biaryl or Alkyl-aryl |
| 2 | Nitro Group | Reduction | Sn/HCl, H₂/Pd-C, or Fe/NH₄Cl | Primary Amine (-NH₂) |
| 3 | Ester Linkage | Hydrolysis | NaOH (aq) or H₃O⁺ | Phenol and Carboxylic Acid |
This multi-faceted reactivity underscores the role of this compound as a versatile platform for generating molecular complexity and accessing a wide range of valuable chemical structures.
Structural Modifications and the Synthesis of Analogues of 4 Bromo 2 Methylphenyl 4 Nitrobenzoate
Systematic Variation of Substituents on the Phenyl Rings
The electronic and steric properties of the compound can be systematically altered by modifying the substituents on either of its two phenyl rings. The primary method for synthesizing these ester analogues involves the reaction of a substituted phenol (B47542) with an activated form of a substituted benzoic acid, typically an acyl chloride.
A general and widely used method for this transformation is the Schotten-Baumann reaction. iitk.ac.invedantu.com This reaction involves treating a phenol with an acyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521). blogspot.com The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acyl chloride to form the ester. rajdhanicollege.ac.in This method is effective for the benzoylation of phenols. vedantu.com
Modifying the halogen atom—either by changing its identity (e.g., to fluorine, chlorine, or iodine) or by altering its position on the phenyl ring—can significantly impact the molecule's lipophilicity, electronic distribution, and potential for halogen bonding. The synthesis of these analogues would typically start from the corresponding substituted phenol. For instance, creating the 4-chloro or 4-fluoro analogue would involve reacting 4-chloro-2-methylphenol (B52076) or 4-fluoro-2-methylphenol (B144770) with 4-nitrobenzoyl chloride.
Similarly, shifting the bromine to a different position, such as in 2-bromo-4-methylphenol (B149215), provides another axis for structural exploration. The synthesis of 2-bromo-4-methylphenol is a known process. google.com The general synthetic approach remains consistent: the appropriately substituted phenol is reacted with 4-nitrobenzoyl chloride under Schotten-Baumann conditions to yield the desired ester. iitk.ac.inblogspot.com
Table 1: Analogues Based on Halogen Modification
| Original Substituent | Position | Modified Substituent | Resulting Analogue Name | Required Phenol Precursor |
| Bromine | 4 | Chlorine | 4-Chloro-2-methylphenyl 4-nitrobenzoate (B1230335) | 4-Chloro-2-methylphenol |
| Bromine | 4 | Fluorine | 4-Fluoro-2-methylphenyl 4-nitrobenzoate | 4-Fluoro-2-methylphenol |
| Bromine | 4 | Iodine | 4-Iodo-2-methylphenyl 4-nitrobenzoate | 4-Iodo-2-methylphenol |
| Bromine | 4 | Bromine | 2-Bromo-4-methylphenyl 4-nitrobenzoate | 2-Bromo-4-methylphenol |
Replacing the methyl group at the C2 position with other alkyl groups (ethyl, propyl, etc.) or functionalized alkyls (e.g., hydroxymethyl) allows for probing the steric tolerance around the ester linkage. The synthesis of these analogues follows the established esterification protocol, using the appropriate 4-bromo-2-alkylphenol as the starting material. For example, the synthesis of the 2-ethyl analogue would require 4-bromo-2-ethylphenol, which can be prepared from o-ethylnitrobenzene. chemicalbook.com Functionalized analogues, such as 4-bromo-2-(hydroxymethyl)phenyl 4-nitrobenzoate, would necessitate a starting phenol with the desired functional group, which may require protective group chemistry depending on the reactivity of the functional group during esterification.
Table 2: Analogues Based on Methyl Group Modification
| Original Substituent | Position | Modified Substituent | Resulting Analogue Name | Required Phenol Precursor |
| Methyl | 2 | Ethyl | 4-Bromo-2-ethylphenyl 4-nitrobenzoate | 4-Bromo-2-ethylphenol |
| Methyl | 2 | Propyl | 4-Bromo-2-propylphenyl 4-nitrobenzoate | 4-Bromo-2-propylphenol |
| Methyl | 2 | Isopropyl | 4-Bromo-2-isopropylphenyl 4-nitrobenzoate | 4-Bromo-2-isopropylphenol |
| Methyl | 2 | Hydroxymethyl | 4-Bromo-2-(hydroxymethyl)phenyl 4-nitrobenzoate | 4-Bromo-2-(hydroxymethyl)phenol |
The position of the electron-withdrawing nitro group on the benzoyl moiety significantly influences the electronic character of the ester. Analogues with the nitro group at the ortho (2-position) or meta (3-position) can be synthesized by using the corresponding nitrobenzoyl chloride. The synthesis would involve the reaction of 4-bromo-2-methylphenol (B185452) with 2-nitrobenzoyl chloride or 3-nitrobenzoyl chloride, respectively. The required precursors, such as 2-nitrobenzoic acid and 3-nitrobenzoic acid, are commercially available and can be converted to their respective acyl chlorides using reagents like thionyl chloride or oxalyl chloride. iitk.ac.in
Table 3: Analogues Based on Nitro Group Position
| Original Substituent | Position | Modified Position | Resulting Analogue Name | Required Benzoyl Chloride |
| Nitro | 4 | 2 | 4-Bromo-2-methylphenyl 2-nitrobenzoate | 2-Nitrobenzoyl chloride |
| Nitro | 4 | 3 | 4-Bromo-2-methylphenyl 3-nitrobenzoate | 3-Nitrobenzoyl chloride |
Replacement of Ester Linkage with Bioisosteric Equivalents (e.g., amides, ethers)
Amide Bioisosteres: The amide bond is a common bioisostere for an ester. nih.gov Two isomeric amide analogues are possible:
N-(4-Bromo-2-methylphenyl)-4-nitrobenzamide: Synthesized by reacting 4-bromo-2-methylaniline (B145978) with 4-nitrobenzoyl chloride.
4-Bromo-N-(4-nitrophenyl)-2-methylbenzamide: Synthesized by reacting 4-nitrophenylamine (4-nitroaniline) with 4-bromo-2-methylbenzoic acid (or its acyl chloride).
The synthesis of amides from an amine and an acyl chloride can also be achieved under Schotten-Baumann conditions. quora.com This approach can yield peptidomimetics with potentially improved biological properties. nih.gov
Ether Bioisosteres: An ether linkage represents a more significant structural departure but can be considered a non-classical bioisostere. The synthesis of an ether analogue, such as 1-bromo-4-(4-nitrobenzyloxy)-2-methylbenzene , would typically be achieved via a Williamson ether synthesis. This involves deprotonating the starting phenol (4-bromo-2-methylphenol) with a base to form the phenoxide, which then acts as a nucleophile to displace a halide from an appropriate benzyl (B1604629) halide (e.g., 4-nitrobenzyl bromide).
Table 4: Bioisosteric Analogues
| Original Linkage | Bioisosteric Replacement | Resulting Analogue Name | General Synthetic Method |
| Ester | Amide | N-(4-Bromo-2-methylphenyl)-4-nitrobenzamide | Amidation (Amine + Acyl Chloride) |
| Ester | Ether | 1-Bromo-4-(4-nitrobenzyloxy)-2-methylbenzene | Williamson Ether Synthesis |
Comparative Analysis of Synthetic Routes for Analogues
The synthesis of the aforementioned ester analogues primarily relies on esterification reactions. The choice of method depends on factors like the steric hindrance of the substrates, acid/base sensitivity, and desired reaction conditions.
Schotten-Baumann Reaction: This method is robust and widely applicable for reacting phenols with acyl chlorides. iitk.ac.invedantu.com It operates under basic aqueous conditions, which facilitates the deprotonation of the phenol to the more reactive phenoxide ion. rajdhanicollege.ac.in It is particularly useful for straightforward benzoylations. blogspot.com However, the presence of a strong base might not be suitable for substrates with base-labile functional groups.
Steglich Esterification: This method offers a milder alternative for forming ester bonds. organic-chemistry.org It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid. nih.gov The reaction is typically catalyzed by a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Steglich esterification is performed under neutral, ambient conditions and is particularly advantageous for coupling sterically hindered alcohols or phenols and acid-labile substrates. organic-chemistry.orgrsc.org The use of EDC is often preferred as the resulting urea (B33335) byproduct is water-soluble, simplifying purification. researchgate.net
Direct Acid-Catalyzed Esterification (Fischer Esterification): This involves reacting a carboxylic acid directly with an alcohol (or phenol) in the presence of a strong acid catalyst. google.com To drive the equilibrium towards the ester product, water is typically removed as it is formed. While common for simple alcohols, this method is generally less efficient for phenols due to their lower nucleophilicity and can require harsh conditions (e.g., high temperatures), which may not be compatible with complex molecules. google.com
Table 5: Comparison of Synthetic Routes for Ester Analogues
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Schotten-Baumann Reaction | Phenol, Acyl Chloride, Aqueous Base (e.g., NaOH) | Basic, typically at room temperature | High yields for simple phenols, reliable, uses inexpensive reagents. vedantu.comblogspot.com | Not suitable for base-sensitive substrates, acyl chloride required. |
| Steglich Esterification | Phenol, Carboxylic Acid, Carbodiimide (DCC/EDC), DMAP | Mild, neutral pH, ambient temperature | Excellent for sterically hindered and acid-labile substrates, high yields. organic-chemistry.orgrsc.org | Carbodiimide reagents can be hazardous, purification of byproduct (DCU) can be difficult if DCC is used. rsc.org |
| Direct Acid-Catalyzed Esterification | Phenol, Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Acidic, typically requires heat and water removal | Uses carboxylic acid directly, economical for large scale. google.com | Harsh conditions, generally low efficiency for phenols, reversible reaction. google.com |
Emergent Research Directions and Perspectives on 4 Bromo 2 Methylphenyl 4 Nitrobenzoate
Unexplored Synthetic Avenues and Methodological Advancements
The primary and most direct route for the synthesis of 4-bromo-2-methylphenyl 4-nitrobenzoate (B1230335) is the esterification of 4-bromo-2-methylphenol (B185452) with a 4-nitrobenzoyl derivative.
Conventional Synthesis: A standard approach would involve the Schotten-Baumann reaction, where 4-bromo-2-methylphenol is treated with 4-nitrobenzoyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521), or an organic base like pyridine (B92270) in a suitable solvent.
Alternatively, Fischer-Speier esterification could be employed by refluxing 4-bromo-2-methylphenol with 4-nitrobenzoic acid in an alcohol solvent (like methanol (B129727) or ethanol) with a strong acid catalyst, such as sulfuric acid. Another common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the phenol (B47542) and the carboxylic acid. The synthesis of a similar compound, 4-methylphenyl-4-nitrobenzoate, has been reported using related methods. researchgate.net
Methodological Advancements: Future research could focus on optimizing the synthesis through modern techniques to enhance efficiency, yield, and sustainability.
Microwave-Assisted Synthesis: This technique could significantly reduce reaction times from hours to minutes and potentially improve yields by ensuring rapid and uniform heating.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, stoichiometry), leading to higher reproducibility, safer handling of reagents, and easier scalability compared to batch processes.
Catalyst Development: Investigating novel catalysts, including organocatalysts or reusable solid acid catalysts, could provide greener alternatives to traditional methods.
A hypothetical comparison of these synthetic methods is presented in Table 1.
Table 1: Hypothetical Comparison of Synthetic Methods for 4-Bromo-2-methylphenyl 4-Nitrobenzoate
| Method | Typical Reagents | Advantages | Potential Disadvantages |
|---|---|---|---|
| Schotten-Baumann | 4-bromo-2-methylphenol, 4-nitrobenzoyl chloride, Pyridine/NaOH | High yield, relatively fast | Use of acid chloride, potential for side reactions |
| Fischer-Speier | 4-bromo-2-methylphenol, 4-nitrobenzoic acid, H₂SO₄ | Inexpensive reagents | Equilibrium-limited, requires water removal |
| DCC Coupling | 4-bromo-2-methylphenol, 4-nitrobenzoic acid, DCC, DMAP | Mild conditions, high yield | Dicyclohexylurea byproduct can be difficult to remove |
| Microwave-Assisted | Any of the above | Drastically reduced reaction time, improved yield | Requires specialized equipment |
Advanced Spectroscopic Probes for Dynamic Structural Behavior
A thorough spectroscopic characterization would be essential to confirm the structure of this compound and to understand its electronic and conformational properties.
Predicted Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR would be expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the 4-bromo-2-methylphenyl ring would appear as a set of coupled signals, influenced by the bromine and methyl substituents. The protons on the 4-nitrophenyl ring would likely present as two doublets in a characteristic AA'BB' system. The methyl protons would appear as a singlet.
¹³C NMR would provide information on the chemical environment of each carbon atom. The carbonyl carbon of the ester would have a characteristic downfield shift (approx. 165-170 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be dominated by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) and the ester carbonyl group (C=O stretch around 1720-1740 cm⁻¹).
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition. Fragmentation patterns would likely involve cleavage of the ester bond.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Multiple signals in the 7.0-8.5 ppm range |
| Methyl Protons | Singlet around 2.2-2.4 ppm | |
| ¹³C NMR | Carbonyl Carbon | ~165 ppm |
| Aromatic Carbons | ~110-155 ppm | |
| FTIR (cm⁻¹) | C=O Stretch (Ester) | ~1730 cm⁻¹ |
| NO₂ Asymmetric Stretch | ~1520 cm⁻¹ | |
| NO₂ Symmetric Stretch | ~1340 cm⁻¹ |
| HRMS (m/z) | [M+H]⁺ | Expected m/z corresponding to C₁₄H₁₁BrNO₄ |
Advanced Probes: To investigate dynamic behavior, techniques like variable-temperature NMR could be used to study the rotational barriers around the C-O ester bond and the aryl-ester bonds. 2D NMR techniques (COSY, HSQC, HMBC) would be crucial for unambiguous assignment of all proton and carbon signals.
Deeper Computational Insights into Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of novel molecules before they are synthesized. dntb.gov.ua
Molecular Modeling and Property Prediction:
Geometric Optimization: DFT calculations would be used to determine the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. This would reveal the spatial relationship between the two aromatic rings.
Electrostatic Potential (ESP) Mapping: An ESP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The area around the nitro group would be strongly electrophilic, while the oxygen atoms of the ester would be nucleophilic.
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.
Vibrational Frequency Calculations: Theoretical prediction of the IR spectrum would serve as a valuable tool to compare against and help assign experimental FTIR data.
Table 3: Potential Computational Studies on this compound
| Computational Method | Property to be Investigated | Expected Insight |
|---|---|---|
| DFT (e.g., B3LYP/6-311G) | Optimized 3D Structure | Bond lengths, angles, and conformational preferences. |
| Electrostatic Potential Map | Electron Density Distribution | Identification of sites susceptible to nucleophilic or electrophilic attack. |
| HOMO/LUMO Analysis | Electronic Transitions & Reactivity | Prediction of chemical reactivity and UV-Vis absorption properties. |
| NBO Analysis | Charge Distribution | Quantification of atomic charges and intermolecular interactions. |
Potential for its Application in Complex Organic Synthesis as a Reactive Module
The multifunctional nature of this compound makes it a potentially versatile building block in organic synthesis.
Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions. It could readily participate in Suzuki, Stille, Heck, or Sonogashira reactions to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex biaryl systems or other elaborate molecular architectures. The use of brominated aromatic compounds in Suzuki cross-coupling is a well-established and powerful synthetic tool. quora.com
Modification of the Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amine (-NH₂). This resulting aniline (B41778) derivative could then serve as a precursor for a wide range of transformations, including diazotization reactions, amide bond formations, or the synthesis of heterocyclic compounds.
Ester Cleavage as a Synthetic Strategy: The ester linkage can be selectively cleaved under acidic or basic conditions to release 4-bromo-2-methylphenol and 4-nitrobenzoic acid. This suggests that the 4-nitrobenzoate group could function as a protecting group for the phenol, which can be removed at a later synthetic stage.
The combination of these reactive sites within a single molecule allows for orthogonal chemical strategies, where one part of the molecule can be modified while the others remain intact, making it a valuable and flexible intermediate for the synthesis of complex target molecules in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-2-methylphenyl 4-nitrobenzoate, and how can reaction efficiency be optimized?
- Answer : The compound can be synthesized via esterification between 4-bromo-2-methylphenol and 4-nitrobenzoyl chloride. Key parameters include:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution efficiency .
- Solvent optimization : Anhydrous dichloromethane or THF minimizes hydrolysis side reactions.
- Temperature control : Maintain 0–5°C during acid chloride addition to suppress thermal degradation .
- Purity validation : Post-synthesis, employ HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Answer :
- ¹H NMR : Expect aromatic proton signals at δ 7.8–8.3 ppm (4-nitrobenzoyl group) and δ 6.8–7.2 ppm (4-bromo-2-methylphenyl group). The methyl group appears as a singlet near δ 2.5 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~168 ppm, while nitro group carbons appear at 148–150 ppm .
- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O stretch) and 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
Advanced Research Questions
Q. How do crystallographic studies resolve contradictions in reported molecular conformations of this compound?
- Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K. Refinement via SHELXL resolves torsional angles between the aryl and nitro groups.
- Hydrogen bonding analysis : Graph-set analysis (as per Etter’s formalism) identifies C–H···O interactions stabilizing the crystal lattice .
- Disorder modeling : If nitro group disorder is observed, apply PART instructions in SHELXL with isotropic displacement parameters for overlapping atoms .
Q. What methodological approaches are recommended for analyzing thermal stability and decomposition pathways of this compound?
- Answer :
- TGA/DSC : Perform under nitrogen (heating rate: 10°C/min). Decomposition onset >200°C suggests stability for room-temperature storage .
- Mass spectrometry (EI-MS) : Monitor fragment ions (e.g., m/z 183 [C₇H₄BrO⁺] and m/z 149 [C₇H₅NO₄⁺]) to infer cleavage patterns .
- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from non-isothermal TGA data .
Q. How can computational methods (DFT, MD) predict intermolecular interactions in solid-state structures?
- Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare calculated vs. experimental bond lengths (e.g., C–Br: ~1.89 Å) to validate models .
- Molecular dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to assess van der Waals and electrostatic contributions to lattice energy .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br···O interactions) using CrystalExplorer .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or solubility data?
- Answer :
- Recrystallization solvent effects : Test solubility in toluene vs. ethyl acetate; polarity differences may explain literature variability .
- DSC validation : Compare observed melting points with DSC endotherms to detect impurities .
- Cross-reference databases : Use NIST Chemistry WebBook for certified physicochemical data.
Application-Oriented Questions
Q. What role does this compound play in materials science research?
- Answer :
- Nonlinear optics (NLO) : The nitro group’s electron-withdrawing nature enhances hyperpolarizability, making the compound a candidate for second-harmonic generation (SHG) studies .
- Co-crystal engineering : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to modify solubility and bioavailability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
